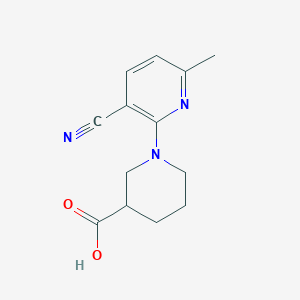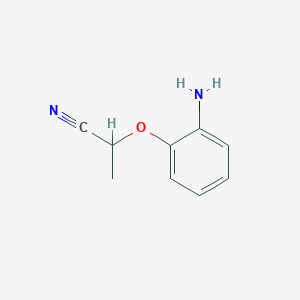
2-(2-Aminofenoxi)propanonitrilo
Descripción general
Descripción
2-(2-Aminophenoxy)propanenitrile is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol .
Synthesis Analysis
A preparation method of 2-[2-(2-aminophenoxy) ethoxy]phenylamine has been disclosed in a patent . The method involves the use of 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohols solvent .Molecular Structure Analysis
The molecular structure of 2-(2-Aminophenoxy)propanenitrile consists of a five-membered ring composed of three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Nitriles, such as 2-(2-Aminophenoxy)propanenitrile, can undergo various chemical reactions. For instance, they can be reduced to primary amines using lithium aluminum hydride .Aplicaciones Científicas De Investigación
Síntesis de Poliimidas Cardo
2-(2-Aminofenoxi)propanonitrilo: se utiliza en la síntesis de nuevas poliimidas cardo. Estas poliimidas están diseñadas para materiales de alto rendimiento debido a su excelente estabilidad térmica y propiedades mecánicas. Son particularmente valiosas en campos que requieren materiales que puedan soportar temperaturas extremas, como la aeroespacial y la microelectrónica .
Desarrollo de Resinas de Aminóxido de Ftalonitrilo
Este compuesto juega un papel crucial en la creación de resinas de aminóxido de ftalonitrilo con grandes ventanas de procesamiento. Estas resinas son significativas por sus altas temperaturas de transición vítrea y la retención de propiedades mecánicas, lo que las hace adecuadas para matrices compuestas avanzadas en la industria aeronáutica y materiales de embalaje en el sector de la microelectrónica .
Mecanismo De Acción
Target of Action
Nitriles, the class of compounds to which 2-(2-aminophenoxy)propanenitrile belongs, are known to interact with various biological targets depending on their specific structure .
Mode of Action
For instance, they can be reduced to primary amines using lithium aluminum hydride . They can also react with Grignard reagents .
Biochemical Pathways
For example, they can undergo hydrolysis to form carboxylic acids .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and properties, such as molecular weight and solubility .
Result of Action
The transformation of nitriles can result in various products, such as primary amines and carboxylic acids, depending on the specific reactions they undergo .
Análisis Bioquímico
Biochemical Properties
2-(2-Aminophenoxy)propanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with calcium chelators such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid acetoxymethyl ester (BAPTA-AM), which is known to protect neurons in experimental focal cerebral ischemia . The nature of these interactions often involves the chelation of calcium ions, which can influence various cellular processes.
Cellular Effects
2-(2-Aminophenoxy)propanenitrile has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce oxidative stress and cytotoxicity induced by cadmium ions (Cd2+) in cells . This reduction in oxidative stress is achieved through the scavenging of reactive oxygen species (ROS) and inhibition of oxidative stress-mediated signal transduction.
Molecular Mechanism
The molecular mechanism of 2-(2-Aminophenoxy)propanenitrile involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, the compound’s interaction with calcium chelators like BAPTA-AM suggests that it may act by attenuating synaptic transmission and reducing subplasma membrane calcium excess . This mechanism is crucial for its neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Aminophenoxy)propanenitrile can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that calcium chelators like BAPTA-AM, which are similar in function to 2-(2-Aminophenoxy)propanenitrile, can provide persistent neuroprotection over a 24-hour period . This suggests that 2-(2-Aminophenoxy)propanenitrile may also exhibit long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2-Aminophenoxy)propanenitrile vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. For example, studies on similar compounds have shown that appropriate dosages can significantly reduce infarction volumes in animal models of cerebral ischemia . High doses may lead to toxicity and adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
2-(2-Aminophenoxy)propanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels. For instance, nitriles like 2-(2-Aminophenoxy)propanenitrile can undergo hydrolysis to form carboxylic acids, which are further metabolized in the body .
Transport and Distribution
The transport and distribution of 2-(2-Aminophenoxy)propanenitrile within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Understanding its localization and accumulation within different tissues can provide insights into its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(2-Aminophenoxy)propanenitrile is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and effectiveness in biochemical reactions .
Propiedades
IUPAC Name |
2-(2-aminophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(6-10)12-9-5-3-2-4-8(9)11/h2-5,7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLGQAYNDKKOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)OC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



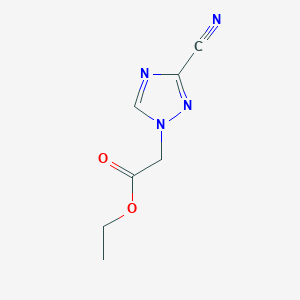

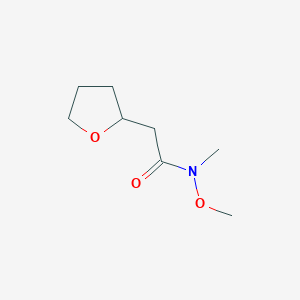

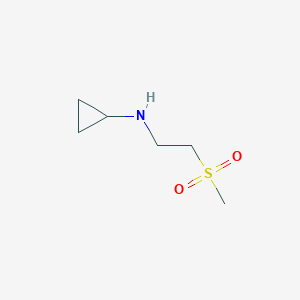
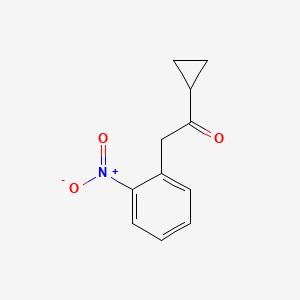


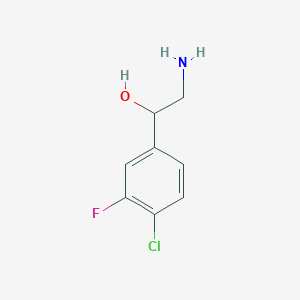
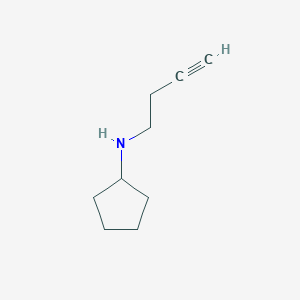
![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)

